molecular formula C11H9ClN2O3 B1396490 Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-35-0

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No.: B1396490
CAS No.: 40019-35-0
M. Wt: 252.65 g/mol
InChI Key: OOSCXFAGAAVOHX-UHFFFAOYSA-N
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Description

Structural Classification Within 1,2,4-Oxadiazole Derivatives

Ethyl 5-(4-chlorophenyl)-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole family, a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. Its molecular formula is $$ \text{C}{11}\text{H}9\text{ClN}2\text{O}3 $$, with a molecular weight of 252.66 g/mol. The core structure features:

  • A 1,2,4-oxadiazole ring substituted at position 5 with a 4-chlorophenyl group (electron-withdrawing para-substituent).
  • An ethyl ester moiety at position 3 , which enhances solubility in organic solvents and modulates reactivity.

Key structural characteristics include:

Property Value/Description
Dipole moment ~3.5 D (polarized N–O and C=O bonds)
Aromaticity Non-aromatic; partial delocalization
Substituent effects 4-Chlorophenyl increases electrophilicity

This compound is distinct from 1,3,4-oxadiazoles, which exhibit lower lipophilicity (logD) due to differing charge distributions. The ethyl ester group enables further functionalization, making it a versatile intermediate in medicinal chemistry.

Historical Development of Oxadiazole-Based Compounds in Organic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via cyclization of amidoximes and acyl chlorides. Key milestones in its development include:

  • Early 20th Century : Exploration of oxadiazoles as bioisosteres for esters and amides, leveraging their metabolic stability.
  • 1960s–1980s : Advances in synthetic methods, such as the use of nitrile oxides in 1,3-dipolar cycloadditions. For example:
    $$
    \text{R–C≡N} + \text{O} \rightarrow \text{R–C≡N–O} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole derivatives}
    $$
  • 1990s–Present : Application in drug discovery, with derivatives showing antimicrobial, anti-inflammatory, and anticancer activities. Ethyl 5-(4-chlorophenyl)-oxadiazole-3-carboxylate emerged as a key intermediate during this period, synthesized via:
    • Heterocyclization : Amidoximes and activated carboxylic acids (e.g., ethyl chlorooxalate).
    • Industrial scaling : Continuous flow reactors for high-yield production.

Notable synthetic routes for this compound include:

Method Reagents/Conditions Yield
Tiemann-Krüger route Amidoxime + Ethyl chlorooxalate, 80°C 78%
One-pot cyclization 4-Chlorobenzonitrile + Hydroxylamine 82%

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSCXFAGAAVOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205171
Record name Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40019-35-0
Record name Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=40019-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chlorophenyl Acylhydrazide Intermediate

The initial step involves converting 4-chlorobenzoic acid or its derivatives into the corresponding hydrazide:

  • Esterification of 4-chlorobenzoic acid to ethyl 4-chlorobenzoate.
  • Reaction of the ester with hydrazine hydrate to yield 4-chlorobenzohydrazide.

This step is crucial as it provides the acylhydrazide precursor necessary for oxadiazole ring formation.

Cyclization to Form the 1,2,4-Oxadiazole Ring

The key step is the cyclodehydration of the acylhydrazide with appropriate reagents to form the oxadiazole ring. Common methods include:

  • Reaction with reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under reflux conditions to induce ring closure.
  • Alternative dehydrating agents like carbodiimides (e.g., EDC·HCl) can be used for milder conditions and better regioselectivity.

The cyclization typically proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on a suitably activated carboxyl group, forming the 1,2,4-oxadiazole heterocycle.

Introduction of the Ethyl Carboxylate Group

The ethyl ester functionality at the 3-position of the oxadiazole ring is usually introduced by:

  • Starting from ethyl ester derivatives of the acid precursor.
  • Maintaining the ester group intact during cyclization.
  • Alternatively, esterification post-cyclization if the acid form is initially obtained.

Representative Synthetic Route (Summary)

Step Reaction Reagents/Conditions Outcome
1 Esterification 4-chlorobenzoic acid + ethanol + acid catalyst Ethyl 4-chlorobenzoate
2 Hydrazide formation Ethyl 4-chlorobenzoate + hydrazine hydrate 4-chlorobenzohydrazide
3 Cyclization 4-chlorobenzohydrazide + POCl3 or EDC·HCl, reflux Ethyl 5-(4-chlorophenyl)-oxadiazole-3-carboxylate

This method is widely reported for oxadiazole derivatives and adapted for the 4-chlorophenyl substitution.

Alternative and Advanced Synthetic Approaches

Recent literature on related 1,3,4-oxadiazole derivatives provides insights into advanced synthetic techniques that may be adapted for 1,2,4-oxadiazoles:

While these methods are primarily reported for 1,3,4-oxadiazoles, their principles can be adapted for 1,2,4-oxadiazole synthesis to optimize reaction efficiency and environmental impact.

Research Findings on Yield and Purity

  • Use of strong oxidants like 1,3-dibromo-5,5-dimethylhydantoin in cyclization steps can achieve yields up to 97% for related oxadiazole derivatives.
  • Photocatalytic methods yield products in the 90–94% range with high purity and reduced side products.
  • Microwave-assisted and solvent-free techniques reduce reaction times significantly while maintaining yields above 85%.

Industrial processes incorporate continuous flow reactors and automated monitoring to maintain consistent product quality and scalability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Traditional Cyclization POCl3, hydrazide Reflux, several hours 70–85 Widely used, reliable
Carbodiimide-mediated Cyclization EDC·HCl Mild, room temp to reflux 80–90 Regioselective, less toxic
Photocatalytic Oxidative Cyclization Eosin-Y, O2, CBr4 Visible light, ambient 90–94 Green chemistry approach
Electro-oxidative Synthesis LiClO4, Pt electrode Room temp, mild 85–90 Mild, efficient
Microwave-assisted Cyclodehydration Silica-supported dichlorophosphate Solvent-free, rapid 85–92 Environmentally friendly

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate, leading to the replacement of the chlorophenyl group with other functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, such as carboxylic acids, alcohols, amines, and other substituted oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate has been studied for its potential as an antibacterial agent. The oxadiazole ring system is known for its biological activity, and derivatives of this compound have shown promising results against various microbial strains.

A study highlighted the synthesis of several oxadiazole derivatives and their antibacterial activities compared to standard antibiotics like amoxicillin and cefixime. The synthesized compounds were evaluated for their efficacy using quantitative structure-activity relationship (QSAR) analysis and molecular docking studies to understand their interaction with target enzymes .

Anticancer Research

Oxadiazole derivatives have been explored for their anticancer properties as well. Research indicates that certain substituted oxadiazoles exhibit cytotoxic effects on cancer cell lines. This compound has been part of studies assessing the structure-activity relationships that contribute to its potential as a chemotherapeutic agent .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating and electron-withdrawing properties of the oxadiazole moiety can be tailored to enhance the performance of these materials .

Case Study 1: Antibacterial Activity

In a comprehensive study conducted on a series of oxadiazole derivatives, this compound was synthesized and tested for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant antibacterial activity, suggesting that this compound could be further developed into a new class of antibiotics .

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of various oxadiazole derivatives, including this compound. The findings revealed that certain derivatives inhibited cell proliferation in human cancer cell lines through apoptosis induction mechanisms. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism by which Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-69-5)
  • Molecular Formula : C₁₁H₉ClN₂O₃ (identical to the target compound).
  • Key Difference : The chlorophenyl group is at position 3, and the ester is at position 5 (vs. positions 5 and 3, respectively, in the target compound).

Substituted Phenyl Variants

Ethyl 5-(4-fluorophenyl)-[1,2,4]oxadiazole-3-carboxylate
  • Molecular Formula : C₁₁H₉FN₂O₃.
  • Key Difference : Fluorine replaces chlorine at the para position.
  • Implications : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to the chloro analog .
Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate (MFCD10568208)
  • Molecular Formula : C₁₂H₁₂N₂O₃.
  • Key Difference : A methyl group replaces the chloro substituent.
  • Implications : Increased lipophilicity due to the methyl group could enhance membrane permeability but may reduce electrophilic interactions in target binding .

Heteroaromatic Ring Variants

Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 40019-37-2)
  • Molecular Formula : C₉H₈N₂O₃S.
  • Key Difference : A thienyl group replaces the chlorophenyl ring.
  • Implications : The sulfur atom in the thienyl group introduces distinct electronic properties (e.g., polarizability), which may influence π-π stacking interactions in biological targets .

Functional Group Modifications

Ethyl 5-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-3-carboxylate
  • Molecular Formula : C₁₂H₁₉N₃O₅.
  • Key Difference: A bulky tert-butyloxycarbonylaminoethyl group is added.
  • Implications : The bulky substituent may hinder enzymatic degradation but could reduce solubility and bioavailability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Notable Properties
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate 40019-35-0 C₁₁H₉ClN₂O₃ 252.66 4-chlorophenyl ≥95% High purity; lab research use
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 163719-69-5 C₁₁H₉ClN₂O₃ 252.66 Positional isomer ≥95% Structural isomer
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 40019-37-2 C₉H₈N₂O₃S 224.23 2-thienyl N/A Thienyl substitution
Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate MFCD10568208 C₁₂H₁₂N₂O₃ 232.24 4-methylphenyl N/A Increased lipophilicity

Implications of Structural Differences

  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, whereas fluorine’s electronegativity may stabilize charge interactions .
  • Steric Effects: Bulky groups (e.g., tert-butyloxycarbonylaminoethyl) reduce binding pocket accessibility but improve metabolic stability .
  • Solubility and Bioavailability : Thienyl and methyl groups may enhance lipophilicity, whereas polar substituents like esters balance solubility .

Biological Activity

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate (CAS No. 40019-35-0) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molar Mass : 252.65 g/mol
  • Density : 1.327 g/cm³ (predicted)
  • Boiling Point : 368.4 °C (predicted)
  • pKa : -4.18 (predicted) .

Biological Activity Overview

This compound exhibits a range of biological activities including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 pathways in MCF-7 breast cancer cells. This mechanism is similar to that observed with Tamoxifen, suggesting potential use as a Tamoxifen analog .
  • In Vitro Studies : this compound was tested against various cancer cell lines:
    • MCF-7 (breast cancer) : Induced significant apoptosis.
    • PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) : Showed promising cytotoxic effects with IC₅₀ values indicating potent activity .
  • Comparative Efficacy : In comparative studies, derivatives of oxadiazoles demonstrated lower IC₅₀ values than standard chemotherapeutics like staurosporine and ethidium bromide, indicating superior efficacy in certain contexts .
CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-71.18 ± 0.14
StaurosporineMCF-74.18 ± 0.05
Ethidium BromideMCF-72.71 ± 0.18

Antimicrobial Activity

Research has also indicated that compounds similar to this compound possess antimicrobial properties against various pathogens. The specific mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • α-Amylase Inhibition : A study reported that derivatives exhibited significant α-amylase inhibition activity, which is crucial for managing diabetes by regulating carbohydrate metabolism .

Case Studies

One notable study involved the synthesis and evaluation of various oxadiazole derivatives for anticancer activity. Among these derivatives, this compound was highlighted for its potent activity against multiple cancer cell lines with favorable selectivity profiles .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate?

A standard approach involves cyclocondensation of substituted amidoximes with activated esters. For example, ethyl esters (e.g., ethyl 2-chloro-2-oxoacetate) can react with amidoxime precursors under reflux conditions in toluene, followed by acid catalysis (e.g., methylsulfonic acid) to form the oxadiazole ring. Purification often employs flash chromatography (silica gel, EtOAc/cyclohexane) to isolate the product in moderate yields (~37%) . Alternative routes may use hydrolysis of intermediates, as seen in cyclopentanone derivative syntheses, where ester hydrolysis under basic conditions (e.g., NaOH) yields cyclic ketones .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings (e.g., 84.59° in triazole derivatives) are critical for confirming molecular geometry . For disordered structures (e.g., cyclohexenone derivatives), multi-component refinement with occupancy ratios (e.g., 0.684:0.316) is necessary .

Q. What purification methods are recommended for this compound?

Flash chromatography using silica gel with polar/non-polar solvent systems (e.g., EtOAc/cyclohexane 1:1) is effective. Recrystallization from ethyl acetate or toluene can yield high-purity crystals suitable for XRD. TLC monitoring (Rf analysis) ensures reaction completion .

Advanced Research Questions

Q. How can reaction yields be optimized for this oxadiazole derivative?

Systematic optimization of reaction parameters is key:

  • Catalyst screening : Acid catalysts (e.g., H2SO4 vs. CH3SO3H) impact cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 6–8 hours at 110°C) balance reaction rate and byproduct formation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Q. What strategies resolve contradictions in published spectral data (e.g., NMR, IR)?

  • Cross-validation : Combine SC-XRD (for bond lengths/angles) with DFT calculations to predict and match spectroscopic profiles.
  • Dynamic NMR : Detect conformational flexibility (e.g., puckered cyclohexene rings) that may cause splitting in spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Q. How can biological activity be systematically evaluated for this compound?

  • In vitro assays : Screen for antimicrobial activity via MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
  • Enzyme inhibition : Target fungal CYP51 (lanosterol 14α-demethylase) using fluorometric assays, given structural similarity to metconazole intermediates .
  • Molecular docking : Compare binding affinity with known inhibitors (e.g., triazole antifungals) using AutoDock Vina .

Q. What are the challenges in characterizing polymorphic forms of this compound?

  • Thermal analysis : DSC (differential scanning calorimetry) identifies melting points and phase transitions.
  • PXRD (powder X-ray diffraction) : Distinguishes between crystalline and amorphous forms.
  • Conformational disorder : As seen in cyclohexenone derivatives, refine occupancy parameters in XRD data to model disordered regions .

Methodological Insights

Q. How to analyze intermolecular interactions in the crystal lattice?

Use Mercury software to visualize hydrogen bonds (e.g., N–H···O, C–H···O) and π-π stacking. For example, weak C–H···O interactions in cyclohexenone derivatives stabilize crystal packing along specific crystallographic axes .

Q. What computational tools predict physicochemical properties?

  • LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity for drug-likeness assessment.
  • ADMET prediction : SwissADME evaluates absorption and toxicity profiles based on substituent effects (e.g., 4-chlorophenyl enhances metabolic stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

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